molecular formula C26H40O5 B12318299 Simvastatin 4'-Methyl Ether

Simvastatin 4'-Methyl Ether

Cat. No.: B12318299
M. Wt: 432.6 g/mol
InChI Key: OLSYISKGDWQZSZ-UHFFFAOYSA-N
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Description

Simvastatin 4’-Methyl Ether is a derivative of Simvastatin, a widely used lipid-lowering agent. Simvastatin is known for its role in inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. Simvastatin 4’-Methyl Ether is primarily studied as an impurity or metabolite of Simvastatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin 4’-Methyl Ether involves the methylation of Simvastatin. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production methods for Simvastatin 4’-Methyl Ether are not extensively documented. the general approach involves the large-scale methylation of Simvastatin using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Simvastatin 4’-Methyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Simvastatin 4’-Methyl Ether has several scientific research applications:

Mechanism of Action

Simvastatin 4’-Methyl Ether, like Simvastatin, inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis in the liver. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simvastatin 4’-Methyl Ether is unique due to its specific structural modification (methyl ether group), which can influence its pharmacokinetic and pharmacodynamic properties. Its role as an impurity or metabolite also makes it significant in the context of drug safety and efficacy .

Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

[8-[2-(4-methoxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3

InChI Key

OLSYISKGDWQZSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C

Origin of Product

United States

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